4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
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Overview
Description
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a thiazepane ring, and a difluorophenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various halides . The reaction conditions often involve high temperatures and specific solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halides are replaced by nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, cesium carbonate, and various halides . Reaction conditions often involve high temperatures, specific solvents, and controlled pH levels to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole core and have shown potent antitumor activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzo[d][1,3]dioxole moiety and have been studied for their biological activities.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c20-13-2-3-15(21)14(10-13)18-5-6-22(7-8-26-18)19(23)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMAYVIBZRFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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